molecular formula C11H11FN2O B2677502 N-[(3-Fluoro-4-methylpyridin-2-yl)methyl]but-2-ynamide CAS No. 2411250-28-5

N-[(3-Fluoro-4-methylpyridin-2-yl)methyl]but-2-ynamide

Cat. No.: B2677502
CAS No.: 2411250-28-5
M. Wt: 206.22
InChI Key: SJRHHBCBTOAEGC-UHFFFAOYSA-N
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Description

N-[(3-Fluoro-4-methylpyridin-2-yl)methyl]but-2-ynamide is a synthetic organic compound characterized by the presence of a fluorinated pyridine ring and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Fluoro-4-methylpyridin-2-yl)methyl]but-2-ynamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Fluoro-4-methylpyridin-2-yl)methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The fluorinated pyridine ring can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced amide compounds.

Scientific Research Applications

N-[(3-Fluoro-4-methylpyridin-2-yl)methyl]but-2-ynamide has several applications in scientific research, including:

    Chemistry: The compound can be used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(3-Fluoro-4-methylpyridin-2-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The fluorinated pyridine ring can enhance the compound’s binding affinity and selectivity towards certain enzymes or receptors. The but-2-ynamide moiety may contribute to the compound’s reactivity and stability, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties.

    4-Methylpyridine: A methyl-substituted pyridine that shares structural similarities.

    But-2-ynamide: The alkyne-containing amide moiety present in the compound.

Uniqueness

N-[(3-Fluoro-4-methylpyridin-2-yl)methyl]but-2-ynamide is unique due to the combination of a fluorinated pyridine ring and a but-2-ynamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(3-fluoro-4-methylpyridin-2-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c1-3-4-10(15)14-7-9-11(12)8(2)5-6-13-9/h5-6H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRHHBCBTOAEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=NC=CC(=C1F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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